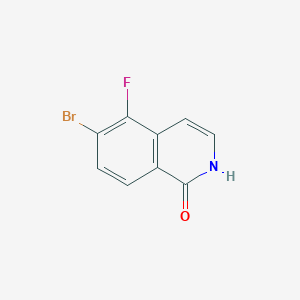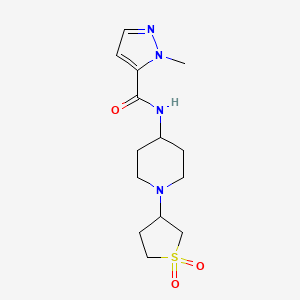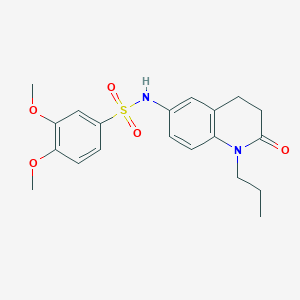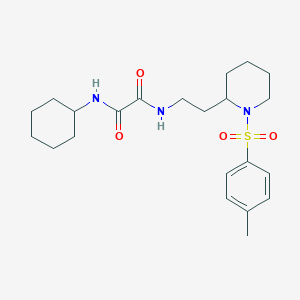![molecular formula C13H16ClNO2 B2889655 N-[4-(2-chloropropanoyl)phenyl]butanamide CAS No. 794554-80-6](/img/structure/B2889655.png)
N-[4-(2-chloropropanoyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-chloropropanoyl)phenyl]butanamide is a biochemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H16ClNO2 . For a more detailed structural analysis, such as bond lengths and angles, a crystallographic study would be needed.Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.73 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Synthesis and Molecular Docking
N-[4-(2-chloropropanoyl)phenyl]butanamide and its derivatives have been synthesized for various biological applications. One study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides to evaluate their inhibitory potential against tyrosinase and melanin production, indicating their potential use in depigmentation drugs with minimal side effects (Raza et al., 2019).
Antimicrobial and Anticancer Applications
Another research direction includes the design and synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which have been explored for their lipoxygenase inhibitory activity. This underscores the potential of such compounds in the development of therapeutic agents for diseases where lipoxygenase plays a key role (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant Activity
The synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which integrate the chemical fragments of well-known antiepileptic drugs, has shown significant anticonvulsant activity. This highlights their potential as new therapeutic options for epilepsy (Kamiński et al., 2015).
Electrocatalytic Synthesis
In the field of electrochemistry, mesoporous nitrogen-doped carbon derived from N-butyl-3-methylpyridinium dicyanamide demonstrated potential as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests an application in developing safe, sustainable, and cheap production methods for hydrogen peroxide (Fellinger et al., 2012).
Antidiabetic Agents
Research into indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown promising antidiabetic potential. These compounds were found to be potent inhibitors of the α-glucosidase enzyme, offering a new avenue for antidiabetic drug development (Nazir et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(16)15-11-7-5-10(6-8-11)13(17)9(2)14/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSAVTNHAIAUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)




![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)
![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)
![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2889593.png)


